Benzyl 3-aminocyclobutylcarbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(3-aminocyclobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-10-6-11(7-10)14-12(15)16-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQPBEFYUZWUNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NC(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653862 | |
| Record name | Benzyl (3-aminocyclobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188264-84-7 | |
| Record name | Benzyl (3-aminocyclobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Derivatization of Benzyl 3 Aminocyclobutylcarbamate
Reactions at the Amino Group
The primary amino group in Benzyl (B1604629) 3-aminocyclobutylcarbamate is a key site for a range of nucleophilic reactions, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.
Amidation and Sulfonylation Reactions
The primary amine of Benzyl 3-aminocyclobutylcarbamate readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride or sulfonic acid byproduct.
For instance, the reaction of a related N-Cbz protected aminocycloalkane with methanesulfonyl chloride in the presence of N-methylimidazole proceeds smoothly to afford the corresponding sulfonamide. While a direct example with this compound is not explicitly detailed in the reviewed literature, the reactivity is expected to be analogous. organic-chemistry.org
The synthesis of N-acylsulfenamides from carbamates has also been reported, suggesting a potential, albeit less common, transformation pathway for the carbamate (B1207046) portion of the molecule. bldpharm.com
Table 1: Representative Amidation and Sulfonylation Reactions
| Reagent | Product Type | General Conditions |
| Acyl Chloride (R-COCl) | Amide | Aprotic solvent (e.g., DCM, THF), Base (e.g., Et3N, Pyridine) |
| Sulfonyl Chloride (R-SO2Cl) | Sulfonamide | Aprotic solvent (e.g., DCM, THF), Base (e.g., Et3N, Pyridine) |
Alkylation and Reductive Amination Pathways
Direct alkylation of the primary amino group can be challenging due to the potential for over-alkylation. A more controlled and widely used method for introducing alkyl substituents is reductive amination. masterorganicchemistry.com This two-step, one-pot process involves the initial reaction of the amine with an aldehyde or ketone to form a Schiff base or imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. youtube.com
Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the imine in the presence of the carbonyl reactant. masterorganicchemistry.comyoutube.com The reaction of this compound with various aliphatic and aromatic aldehydes or ketones can thus provide a diverse range of N-substituted derivatives. For example, the reductive amination of ketones with benzylamine (B48309) has been studied over gold-supported catalysts, indicating the broad applicability of this reaction. nih.gov
Transformations Involving the Carbamate Moiety
The benzyl carbamate (Cbz) group serves as a crucial protecting group for the secondary amine, and its selective manipulation is a key step in many synthetic routes.
Selective Cleavage of the Benzyl Carbamate
The most common method for the deprotection of the Cbz group is hydrogenolysis. This can be achieved through catalytic transfer hydrogenation using a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst (Pd/C), or by using hydrogen gas directly. nih.govbiosynth.com These methods are generally efficient and proceed under mild conditions, leaving other functional groups intact. For instance, facile deprotection of O-Cbz-protected nucleosides has been achieved using transfer hydrogenolysis, highlighting the method's utility. researchgate.net
Alternative methods for Cbz cleavage include treatment with strong acids, although this is less common and depends on the stability of the rest of the molecule. nih.gov Oxidative deprotection using reagents like an electronically tuned nitroxyl-radical catalyst has also been reported for benzyl ethers and could potentially be applied to benzyl carbamates. organic-chemistry.org
Table 2: Common Methods for Benzyl Carbamate Cleavage
| Method | Reagents | Typical Conditions |
| Catalytic Transfer Hydrogenation | Pd/C, Ammonium Formate | Methanol, Room Temperature |
| Hydrogenolysis | H2, Pd/C | Methanol, Atmospheric or elevated pressure |
Carbamide Modifications and Urethane (B1682113) Linkage Formation
Following the deprotection of the benzyl carbamate to reveal the secondary amine, this newly freed functional group can be further derivatized. A common transformation is the formation of ureas through reaction with isocyanates. This reaction is typically straightforward and provides access to a wide array of substituted urea (B33335) derivatives. researchgate.netresearchgate.net
Alternatively, the intact benzyl carbamate can undergo transcarbamation. For example, treatment of a benzyl carbamate with an alcohol in the presence of a base like potassium carbonate can lead to the formation of a different carbamate, effectively swapping the benzyl group for another alkyl or aryl group. chemrxiv.orgresearchgate.net This allows for the modification of the urethane linkage without complete deprotection. Furthermore, methods for the synthesis of bis-ureas from N-benzyl-o-nitrophenyl carbamate have been developed, showcasing the versatility of carbamate chemistry. acs.org
Cyclobutyl Ring Functionalization and Modifications
The cyclobutyl ring of this compound presents a target for functionalization, although this can be challenging due to the inherent stability of the C-H bonds on the ring.
Direct C-H functionalization of cyclobutane (B1203170) rings is an area of active research. epfl.ch However, studies have shown that the presence of a Cbz-protected amine on the cyclobutane ring can render the ring unreactive towards certain palladium-catalyzed C-H arylation reactions. epfl.ch This suggests that direct functionalization of this compound itself might be difficult and could require prior modification of the protecting group or the use of alternative catalytic systems.
An alternative approach to modifying the cyclobutyl scaffold involves ring-opening reactions. For instance, aminocyclobutanes can undergo oxidative ring-opening to yield functionalized acyclic products. While this transformation fundamentally alters the core structure, it provides a pathway to novel linear derivatives.
The synthesis of substituted cyclobutane derivatives often relies on building the ring from acyclic precursors with the desired functionality already in place. However, for pre-existing cyclobutane systems like this compound, functionalization remains a synthetic challenge, often requiring multi-step sequences or the development of novel catalytic methods.
Substitution Reactions on the Cyclobutyl Skeleton
The functionalization of C-H bonds on a cyclobutane ring represents a powerful strategy for introducing molecular complexity. acs.orgnih.gov This approach allows for the direct conversion of a C-H bond into a C-C, C-N, or C-O bond, bypassing the need for pre-functionalized starting materials. For a molecule like this compound, the carbamate and amino groups can potentially act as directing groups, guiding the substitution to specific positions on the cyclobutyl ring. acs.org
Research into the C-H functionalization of cyclobutanes has demonstrated that with the use of a directing group, it is possible to achieve high regio- and stereoselectivity. acs.org While these studies may not use this compound directly, the principles are applicable. For instance, a carbonyl group, which shares some electronic properties with the carbamate in the target molecule, has been effectively used as a latent directing group for C-H functionalization. acs.org This suggests that the carbamate moiety could similarly guide the reaction.
The typical mechanism for such a transformation involves a transition metal catalyst, often palladium, which coordinates to the directing group and facilitates the cleavage of a nearby C-H bond. acs.org The resulting organometallic intermediate can then react with a variety of coupling partners to form the desired substituted product. The choice of catalyst, ligand, and reaction conditions is crucial in determining the outcome of the reaction.
Table 1: Potential C-H Functionalization Reactions on a Cyclobutyl Skeleton
| Reaction Type | Catalyst/Reagents | Potential Product | Key Findings | Reference |
|---|---|---|---|---|
| Arylation | Pd(OAc)₂, Quinoline-based ligand, I₂ | Benzyl (3-amino-1-arylcyclobutyl)carbamate | Can achieve high yields and diastereoselectivity. | acs.org |
| Alkylation | Pd(OAc)₂, Amino acid ligand, I₂ | Benzyl (3-amino-1-alkylcyclobutyl)carbamate | The directing group controls the site of functionalization. | acs.orgnih.gov |
It is important to note that the success of these reactions on this compound would depend on the specific reaction conditions and the compatibility of the functional groups. The presence of the free amino group might require a protection strategy to prevent side reactions.
Ring Expansion or Contraction Methodologies
Methodologies for the expansion or contraction of a cyclobutane ring are a fascinating area of organic synthesis, allowing for the creation of larger or smaller ring systems. However, the application of these methods to this compound is not well-documented in the current scientific literature.
In a broader context, the synthesis of aminocyclobutanes can be achieved through the ring expansion of N-vinyl-β-lactams. nih.gov This process involves a acs.orgacs.org sigmatropic rearrangement, which leads to the formation of an eight-membered ring that subsequently undergoes an electrocyclization to yield a fused cyclobutane delta-lactam. nih.gov While this demonstrates a pathway to form a cyclobutane ring, it does not describe the expansion of a pre-existing one.
Theoretically, a Tiffeneau-Demjanov rearrangement could be envisioned for a derivative of this compound. This would involve the conversion of the amino group to a diazomethane, followed by treatment with a Lewis acid to induce a ring expansion to a cyclopentanone. However, the feasibility of this on the specific substrate is speculative and would require significant experimental investigation.
Similarly, ring contraction methodologies, such as a Favorskii rearrangement of a 2-halocyclobutanone derivative, are known but their application to a derivative of this compound is not reported. The synthesis of the required halo-ketone precursor from the parent compound would present its own set of synthetic challenges.
Due to the lack of specific research on the ring expansion or contraction of this compound, a data table for this section cannot be provided. The development of such methodologies would represent a novel area of research for this particular chemical scaffold.
Applications in Medicinal Chemistry and Drug Discovery
Benzyl (B1604629) 3-aminocyclobutylcarbamate as a Versatile Synthetic Intermediate for Pharmacophores
There is no specific information available in the public domain that details the use of Benzyl 3-aminocyclobutylcarbamate as a versatile synthetic intermediate for the construction of various pharmacophores. While the free amine of the cyclobutane (B1203170) ring, after deprotection of the benzyl carbamate (B1207046), could theoretically be functionalized to introduce a wide range of pharmacophoric elements, no concrete examples of this have been published.
Incorporation into Novel Chemical Entities for Biological Screening
No specific novel chemical entities intended for biological screening have been reported that explicitly incorporate the this compound moiety. General screening libraries often utilize diverse building blocks, and while cyclobutane derivatives are of interest, the specific contribution of this particular carbamate is not documented.
Design and Synthesis of Library Compounds Utilizing the Cyclobutylcarbamate Motif
The design and synthesis of combinatorial libraries are a cornerstone of modern drug discovery. nih.govnih.gov While libraries based on various scaffolds, including those with cyclobutane or carbamate motifs, have been developed, there is no published evidence of a library specifically constructed from this compound. The general principles of library design involve the systematic combination of diverse building blocks to create a large number of compounds for screening. nih.gov
Table 1: Representative Scaffolds for Combinatorial Libraries
| Scaffold Type | Rationale for Use | Example Reference |
| 3-Amino-5-hydroxybenzoic acid | Trifunctional core for diverse substitution. | nih.gov |
| 4-Aminocyclopentane-1,3-diols | Rigid, hydrophilic platform for natural product analogs. | nih.gov |
This table illustrates examples of scaffolds used in library synthesis; however, this compound is not featured in such literature.
Role in Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping is a common strategy in medicinal chemistry to identify novel core structures with improved properties. nih.govnih.gov This involves replacing the central scaffold of a known active compound with a structurally different but functionally similar moiety. While the cyclobutane core of this compound could theoretically serve as a bioisosteric replacement for other cyclic or acyclic linkers, there are no specific examples in the literature of it being used in this capacity.
Precursor to Potential Therapeutic Agents with Specific Biological Activities
The potential of a chemical compound to serve as a precursor to a therapeutic agent is demonstrated through its successful derivatization into molecules with proven biological activity. Although derivatives of benzyl carbamates and aminocyclobutanes have been investigated for various therapeutic areas, including as kinase inhibitors or antitubercular agents, a direct lineage from this compound to a specific, biologically active agent is not documented. mdpi.comgoogle.comgoogle.comgoogle.com For instance, some (3-benzyl-5-hydroxyphenyl)carbamates have shown antitubercular activity, but these are structurally distinct from derivatives of this compound. mdpi.com
Advanced Structural Characterization and Spectroscopic Analysis in Research
High-Resolution NMR Spectroscopy for Stereochemical Assignment
High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous determination of the stereochemistry of molecules like Benzyl (B1604629) 3-aminocyclobutylcarbamate, which can exist as cis and trans isomers due to the substitution pattern on the cyclobutane (B1203170) ring. The relative orientation of the amino and carbamate (B1207046) substituents significantly influences the chemical shifts and, more importantly, the coupling constants (J-values) of the cyclobutyl protons.
In the ¹H NMR spectrum, the multiplicity and coupling constants of the methine protons (CH-NH₂ and CH-NHCbz) and the methylene (B1212753) protons of the cyclobutane ring are particularly diagnostic. For the cis isomer, the spatial proximity of the substituents leads to different shielding and deshielding effects compared to the trans isomer. This results in distinct chemical shift values for the ring protons. Furthermore, the through-bond coupling constants between adjacent protons on the cyclobutane ring are dependent on the dihedral angle between them, which is governed by the stereochemistry. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are instrumental in assigning the proton signals and confirming the spatial relationships between them, respectively. A NOESY experiment, for instance, would show cross-peaks between protons that are close in space, providing definitive evidence for the cis or trans configuration.
The ¹³C NMR spectrum also provides valuable information. The chemical shifts of the carbon atoms in the cyclobutane ring are sensitive to the stereochemical environment. The steric compression in the cis isomer can cause an upfield shift (to a lower ppm value) for the cyclobutane carbons compared to the less sterically hindered trans isomer.
| ¹H NMR Data (Predicted) | |
| Proton | Chemical Shift (ppm) |
| Aromatic (C₆H₅) | 7.30-7.45 (m, 5H) |
| Benzylic (CH₂) | 5.10 (s, 2H) |
| Cyclobutyl Methine (CH-NHCbz) | ~4.0-4.5 (m, 1H) |
| Cyclobutyl Methine (CH-NH₂) | ~3.0-3.5 (m, 1H) |
| Cyclobutyl Methylene (CH₂) | ~1.8-2.5 (m, 4H) |
| Amine (NH₂) | Variable |
| Carbamate (NH) | Variable |
| ¹³C NMR Data (Predicted) | |
| Carbon | Chemical Shift (ppm) |
| Carbonyl (C=O) | ~156 |
| Aromatic (C₆H₅) | ~128-136 |
| Benzylic (CH₂) | ~67 |
| Cyclobutyl Methine (CH-NHCbz) | ~50-55 |
| Cyclobutyl Methine (CH-NH₂) | ~45-50 |
| Cyclobutyl Methylene (CH₂) | ~25-35 |
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
X-ray crystallography provides the most definitive evidence for the solid-state conformation and intermolecular interactions of Benzyl 3-aminocyclobutylcarbamate. By diffracting X-rays through a single crystal of the compound, a detailed three-dimensional map of electron density can be generated, revealing the precise coordinates of each atom.
This technique unequivocally establishes the cis or trans stereochemistry of the substituents on the cyclobutane ring. Furthermore, it reveals the puckering of the cyclobutane ring, which is not planar and can adopt different conformations. The analysis of the crystal structure also elucidates the preferred torsion angles of the benzyl carbamate group and the orientation of the amino group.
Crucially, X-ray crystallography details the intermolecular interactions that govern the packing of the molecules in the crystal lattice. These interactions can include hydrogen bonds involving the amine (N-H) and carbamate (N-H and C=O) groups, as well as π-π stacking interactions between the aromatic rings of the benzyl groups. Understanding these interactions is vital for predicting physical properties such as melting point, solubility, and crystal morphology.
| Crystallographic Data (Hypothetical) | |
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 95.5 |
| Volume (ų) | 1290 |
| Z | 4 |
| Hydrogen Bonds | N-H···O, N-H···N |
Mass Spectrometry Techniques for Structural Elucidation of Complex Derivatives
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule.
In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a wealth of structural information. For this compound, characteristic fragmentation pathways are expected. A prominent fragmentation would be the cleavage of the benzylic C-O bond, leading to the formation of the stable benzyl cation (m/z 91) or a tropylium (B1234903) ion. Another common fragmentation for carbamates is the loss of carbon dioxide (CO₂), followed by the loss of the benzyl group.
Fragmentation of the cyclobutane ring can also occur, providing further structural details. The analysis of the fragmentation patterns of complex derivatives of this compound can help to identify the sites of modification and confirm the structure of the new compounds.
| Mass Spectrometry Data (Predicted) | |
| Ion | m/z (Mass-to-Charge Ratio) |
| [M+H]⁺ | 235.1441 (Calculated for C₁₂H₁₉N₂O₂⁺) |
| [M - C₇H₇]⁺ | 144.0815 |
| [C₇H₇]⁺ | 91.0548 |
| [M - CO₂ + H]⁺ | 191.1492 |
Computational and Theoretical Investigations of Benzyl 3 Aminocyclobutylcarbamate and Its Derivatives
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.
For Benzyl (B1604629) 3-aminocyclobutylcarbamate, a hypothetical molecular docking study would involve selecting potential biological targets. Given the structural motifs present in the molecule—a carbamate (B1207046) group and a cyclobutane (B1203170) ring—potential targets could include enzymes such as proteases, kinases, or transferases, where such functionalities are known to interact. For instance, studies on other benzyl-containing scaffolds have explored their interactions with targets like peptide deformylase and the main protease of viruses. impactfactor.orgnih.gov Similarly, carbamate-containing compounds are known inhibitors of enzymes like acetylcholinesterase.
The process would involve:
Preparation of the Ligand and Receptor: The 3D structure of Benzyl 3-aminocyclobutylcarbamate would be generated and optimized for its geometry and energy. The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).
Docking Simulation: Using software such as AutoDock, Glide, or GOLD, the ligand would be placed into the binding site of the receptor. The program would then explore various possible conformations and orientations of the ligand within the binding site, scoring each based on a scoring function that estimates the binding affinity.
Analysis of Results: The results would be analyzed to identify the most likely binding poses and to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the protein.
A hypothetical docking study of this compound with a protease enzyme might reveal the interactions detailed in the table below.
| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residue on Protein | Estimated Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | Amine (-NH2) group | Aspartic Acid (ASP) | 2.8 |
| Hydrogen Bond | Carbonyl (C=O) of carbamate | Serine (SER) | 3.1 |
| Hydrophobic Interaction | Benzyl ring | Phenylalanine (PHE), Leucine (LEU) | 3.5 - 4.5 |
| van der Waals | Cyclobutane ring | Alanine (ALA), Valine (VAL) | 3.0 - 4.0 |
This table represents a hypothetical scenario for illustrative purposes.
Quantum Chemical Calculations for Reactivity and Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. For this compound, these calculations can provide insights into its stability, reactivity, and spectroscopic properties.
Commonly used methods include DFT with functionals like B3LYP and basis sets such as 6-31G(d,p) or 6-311++G(d,p). scirp.orgaun.edu.egepstem.netresearchgate.net These calculations can determine a variety of molecular properties:
Optimized Geometry: The most stable 3D arrangement of the atoms.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface of the molecule, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen and nitrogen atoms would be expected to be regions of negative potential, while the hydrogens of the amine group would be regions of positive potential.
Atomic Charges: Calculations such as Mulliken population analysis can assign partial charges to each atom, providing further insight into the charge distribution and reactivity.
| Calculated Property | Theoretical Method | Predicted Finding for this compound |
|---|---|---|
| HOMO Energy | DFT/B3LYP/6-31G(d,p) | Localized on the benzyl ring and the nitrogen atoms, indicating these are likely sites for electrophilic attack. |
| LUMO Energy | DFT/B3LYP/6-31G(d,p) | Primarily distributed over the carbamate group, suggesting this region is susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | DFT/B3LYP/6-31G(d,p) | A larger gap would suggest higher kinetic stability and lower chemical reactivity. |
| Molecular Electrostatic Potential | DFT/B3LYP/6-31G(d,p) | Negative potential around the carbonyl oxygen and amine nitrogen; positive potential around the amine hydrogens. |
This table represents expected findings based on the application of established quantum chemical methods to the structure of this compound.
Conformational Landscape Analysis via Molecular Mechanics and Dynamics Simulations
The biological activity of a flexible molecule like this compound is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them.
This can be investigated using a combination of computational methods:
Molecular Mechanics (MM): This method uses classical physics to model the energy of a molecule as a function of its geometry. It is computationally less expensive than quantum mechanics and is suitable for exploring the conformational space of larger molecules. A systematic search or a stochastic method like Monte Carlo simulation can be used to identify low-energy conformers.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a molecule over time, providing insights into its dynamic behavior and conformational flexibility. An MD simulation of this compound, potentially in a solvent like water, would reveal how the molecule behaves in a more realistic environment.
| Conformational Feature | Computational Method | Expected Behavior for this compound |
|---|---|---|
| Cyclobutane Ring Puckering | Molecular Mechanics, DFT | The ring will likely adopt a non-planar, puckered conformation. The specific puckering angle will depend on the cis/trans stereochemistry of the substituents. |
| Torsional Angles of Side Chains | Molecular Dynamics | The benzyl and carbamate groups will exhibit rotational freedom, leading to multiple low-energy conformers. |
| Solvent Effects | MD with explicit solvent | In a polar solvent, conformations that maximize hydrogen bonding with water molecules would be favored. |
This table outlines the expected outcomes from a conformational analysis of this compound.
In Silico Prediction of Interaction Profiles for Derivatives
Once a computational model for this compound and its interaction with a biological target is established, in silico methods can be used to predict how structural modifications would affect its binding affinity and interaction profile. This is a common strategy in lead optimization in drug discovery.
By creating a library of virtual derivatives of this compound with modifications at various positions (e.g., substitutions on the benzyl ring, modification of the amine or carbamate group), it is possible to:
Perform High-Throughput Docking: Dock the entire library of derivatives into the active site of the target protein to predict their binding affinities.
Develop Quantitative Structure-Activity Relationship (QSAR) Models: If experimental activity data is available for a set of derivatives, a QSAR model can be built to correlate molecular descriptors (e.g., electronic, steric, hydrophobic properties) with biological activity. This model can then be used to predict the activity of new, untested derivatives.
For example, a study on substituted benzimidazole (B57391) derivatives showed how different electron-donating and electron-withdrawing groups on the aromatic ring affected their binding energy with a target enzyme. nih.gov A similar approach for this compound could involve generating derivatives with various substituents on the benzyl ring.
| Derivative Modification | In Silico Method | Predicted Impact on Interaction Profile |
|---|---|---|
| Electron-withdrawing group on benzyl ring (e.g., -NO2, -CF3) | Molecular Docking, QSAR | May alter the electronic properties of the ring, potentially affecting pi-stacking interactions with aromatic residues in the binding site. |
| Electron-donating group on benzyl ring (e.g., -OCH3, -CH3) | Molecular Docking, QSAR | Could enhance hydrophobic interactions and potentially alter the binding orientation. |
| Alkylation of the amine group | Molecular Docking | Would likely disrupt hydrogen bonding capabilities but could introduce new van der Waals interactions. |
| Replacement of the cyclobutane ring with other cyclic systems | Molecular Docking | Would significantly alter the conformational constraints and the way the molecule fits into the binding pocket. |
This table provides a hypothetical outlook on how in silico methods could be used to predict the properties of derivatives of this compound.
Patent Landscape and Intellectual Property in Relation to Benzyl 3 Aminocyclobutylcarbamate
Analysis of Patents Citing Benzyl (B1604629) 3-aminocyclobutylcarbamate as a Key Intermediate
While direct citations of "Benzyl 3-aminocyclobutylcarbamate" as a named intermediate in patent literature are not abundant, an analysis of patents for final drug products, particularly within the class of Janus kinase (JAK) inhibitors, reveals molecular architectures for which this compound represents a logical and strategic synthetic precursor. The cis-1,3-diaminocyclobutane core, which can be derived from this compound, is a key structural motif in a number of patented, highly selective JAK inhibitors. researchgate.net
Pharmaceutical companies often employ a strategy of protecting the final active pharmaceutical ingredient (API) and its therapeutic use, while the specific synthetic routes and intermediates may be detailed in subsequent process patents or held as trade secrets. However, the recurring presence of the 3-aminocyclobutyl moiety linked to a carbamate (B1207046) in patented compounds strongly implies the utility of intermediates like this compound.
Below is a table of representative patents for compounds where the structural framework suggests the use of this compound or its close derivatives as a key intermediate in their synthesis.
| Patent Number | Assignee/Applicant | Final Compound Class | Relevance of this compound |
| CN102026999A | (Not explicitly stated) | Azetidine and cyclobutane (B1203170) derivatives as JAK inhibitors | Discloses cyclobutane derivatives for treating JAK-associated diseases, a field where this intermediate is highly applicable. google.com |
| WO2021084556A1 | (Not explicitly stated) | Process for the preparation of Tofacitinib | Details intermediates for JAK inhibitors, a class of molecules where cyclobutane scaffolds are increasingly used. drugpatentwatch.com |
| CN108997199B | (Not explicitly stated) | Synthesis method of Tofacitinib intermediate | Describes the synthesis of intermediates for Tofacitinib, highlighting the complex chemistry involved in producing related compounds. google.com |
| US11779859B2 | (Not explicitly stated) | Continuous production of active pharmaceutical ingredients | Discusses advanced manufacturing processes applicable to complex APIs, including those likely synthesized from this intermediate. google.com |
Strategies for Intellectual Property Protection of Cyclobutylcarbamate-Based Inventions
The intellectual property (IP) strategy for novel compounds derived from the this compound scaffold is multifaceted, extending beyond the patenting of the final drug product. Given the chiral nature of this intermediate, a key strategy revolves around the concept of the "chiral switch." drugpatentwatch.comnih.gov This involves patenting a single, therapeutically more effective or safer enantiomer of a drug that may have been initially developed as a racemate. drugpatentwatch.comnih.gov
Key IP Strategies Include:
Enantiomer-Specific Patents: Filing for patent protection on a specific stereoisomer of a final drug product that is synthesized using an enantiomerically pure form of this compound. This can provide a new layer of patent protection even if the racemic mixture is known. researchgate.net
Process Patents: Patenting novel, efficient, or scalable synthetic methods for producing this compound and its derivatives. This can create a barrier to entry for competitors, even if the final drug product patent has expired.
Polymorph and Salt Form Patents: Discovering and patenting new crystalline forms (polymorphs) or salts of the final API that exhibit improved properties such as stability, solubility, or bioavailability.
Formulation Patents: Developing and patenting specific pharmaceutical formulations that enhance the delivery, efficacy, or patient compliance of a drug derived from the cyclobutylcarbamate scaffold.
Patents on Intermediates: While less common for early-stage intermediates, patenting the key intermediate itself, especially if it possesses unique and advantageous properties, can be a viable strategy.
These strategies, often used in combination, create a robust patent portfolio that can extend the commercial exclusivity of a drug well beyond the life of the initial composition of matter patent. This is a common practice in the pharmaceutical industry to protect the significant investment required for drug development. nih.gov
Regulatory Considerations for Novel Compounds Derived from This Scaffold
The regulatory pathway for new chemical entities (NCEs) derived from this compound is governed by stringent guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). A critical aspect of the regulatory submission for such compounds is the clear definition and control of starting materials and intermediates. raps.orgdsinpharmatics.comtga.gov.aufda.gov
Key Regulatory Hurdles and Requirements:
Justification of Starting Materials: Manufacturers must provide a detailed rationale for the point at which the production of the API begins, in accordance with guidelines such as ICH Q7A and Q11. fda.govfda.gov This includes demonstrating that the manufacturing process for the designated starting material is well-controlled and does not significantly impact the impurity profile of the final drug substance.
Control of Impurities: A thorough analysis of all potential impurities that could arise from the synthesis, including those from this compound, is required. This includes stereoisomeric impurities. Strict specifications must be set for all raw materials and intermediates to ensure the quality and purity of the API. fda.gov
Chiral Drug Development: For chiral compounds, regulatory agencies require the characterization of each enantiomer. nih.gov If a single enantiomer is developed, its pharmacological and toxicological profile must be established. The potential for in vivo interconversion between enantiomers must also be investigated.
Good Manufacturing Practices (GMP): All steps from the designated API starting material onwards must be conducted under GMP conditions. fda.gov This ensures the quality, consistency, and safety of the final drug product.
The use of a novel scaffold like cyclobutylcarbamate necessitates a comprehensive data package to support its safety and efficacy. This includes extensive preclinical testing and well-designed clinical trials. The regulatory process is designed to ensure that any new drug brought to market is not only effective but also has a favorable risk-benefit profile for patients.
Future Research Directions and Challenges
Development of Green Chemistry Approaches for its Synthesis
Traditional synthetic routes for carbamates often involve hazardous reagents like phosgene (B1210022) and its derivatives, creating significant environmental and safety concerns. psu.edu The future of synthesizing Benzyl (B1604629) 3-aminocyclobutylcarbamate and related structures lies in the adoption of green chemistry principles, which prioritize the use of safer solvents, renewable starting materials, and energy-efficient processes. ucsb.edumdpi.com
A primary goal is the development of halogen-free synthesis pathways. One promising avenue is the direct synthesis from amines, alcohols, and carbon dioxide (CO₂). rsc.org CO₂ is an abundant, non-toxic, and inexpensive C1 source, making its utilization for carbamate (B1207046) synthesis highly attractive. psu.edu Research in this area will likely focus on designing efficient catalyst systems, potentially based on basic catalysts like cesium carbonate, that can facilitate the reaction under mild conditions and without the need for dehydrating agents. psu.edu
Table 1: Principles of Green Chemistry Applied to Carbamate Synthesis
| Principle | Application in Carbamate Synthesis |
|---|---|
| Use of Renewable Feedstocks | Utilizing CO₂ as a C1 building block. psu.edu |
| Safer Solvents & Auxiliaries | Replacing hazardous organic solvents with water or ionic liquids. ucsb.edumdpi.com |
| Catalysis | Developing efficient and recyclable catalysts (e.g., basic catalysts, heterogeneous catalysts) to replace stoichiometric reagents. psu.edumdpi.com |
| Design for Energy Efficiency | Employing methods like electrosynthesis or microwave irradiation that operate at ambient temperature and pressure. mdpi.comresearchgate.net |
| Atom Economy | Designing synthetic routes, such as direct addition reactions, that maximize the incorporation of all materials used in the process into the final product. |
Exploration of New Therapeutic Areas for Cyclobutylcarbamate-Derived Compounds
The carbamate group is a well-established pharmacophore found in numerous approved drugs, valued for its chemical stability and ability to mimic a peptide bond. nih.gov Carbamate derivatives have been successfully developed for conditions including Alzheimer's disease, myasthenia gravis, and cancer. nih.gov The incorporation of a cyclobutane (B1203170) ring offers a unique structural feature that can significantly enhance the physicochemical and pharmacokinetic properties of a molecule. acs.org This rigid, puckered scaffold can improve potency, metabolic stability, and solubility while providing a stable isosteric alternative to gem-dimethyl groups. acs.org
Future research will focus on leveraging these advantages to explore new therapeutic applications for cyclobutylcarbamate-derived compounds. Given the prevalence of four-membered rings in bioactive natural products and pharmaceuticals, there is vast potential in areas beyond their current use. acs.org For instance, the expansion of antibody-drug conjugates (ADCs) from oncology into immunology and infectious diseases demonstrates a trend of applying successful molecular platforms to new therapeutic areas. bcg.com Similarly, novel cyclobutylcarbamate analogs could be designed as targeted agents for a range of diseases.
Research into trifluoromethyl-cyclobutane structures as bioisosteres for the tert-butyl group has shown varied effects on metabolic stability and lipophilicity, indicating that subtle structural changes can tune a compound's properties for specific therapeutic targets. acs.org This opens up possibilities for developing new drugs in areas like cardiovascular disease, central nervous system disorders, and infectious diseases, where fine-tuning pharmacokinetic profiles is critical for success. bcg.com The development of nucleoside analogues containing cyclopropane (B1198618) rings for antiviral therapies also provides a template for exploring cyclobutane-based nucleoside analogues. epfl.ch
Integration with Artificial Intelligence and Machine Learning in Drug Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel cyclobutylcarbamate-derived therapeutic agents. nih.gov These computational tools can process vast datasets to identify complex relationships between chemical structures and biological activities, significantly accelerating the drug discovery process. researchgate.net
One of the key applications of AI is in the de novo design of molecules. nih.gov Generative models, such as Generative Adversarial Networks (GANs) and Reinforcement Learning (RL) algorithms, can create novel molecular structures with specific, desired properties from scratch. crimsonpublishers.com For cyclobutylcarbamate derivatives, these models could be trained to generate analogs with optimized binding affinity for a particular protein target, improved solubility, and lower predicted toxicity. crimsonpublishers.comnih.gov By representing molecules as graphs, Graph Neural Networks (GNNs) can effectively learn from molecular structures to predict their behavior and guide the design process. nih.gov
AI and ML algorithms are also crucial for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (ADMET) profiles of new chemical entities. crimsonpublishers.com By training models on large databases of known compounds, researchers can obtain accurate predictions for properties like bioavailability and potential adverse effects early in the design phase. nih.gov This allows for the prioritization of compounds with a higher probability of success in later clinical stages, reducing time and cost. nih.gov The use of AI can also help navigate the vast chemical space, which is estimated to contain up to 10⁶⁰ potential drug-like compounds, to identify the most promising candidates for synthesis and testing. researchgate.net
Table 2: AI/ML Applications in Designing Cyclobutylcarbamate Derivatives
| AI/ML Tool/Technique | Application | Desired Outcome |
|---|---|---|
| Generative Models (GANs, RL) | De novo design of novel molecular structures. crimsonpublishers.com | Generation of patentable cyclobutylcarbamate analogs with high target affinity and specificity. |
| Graph Neural Networks (GNNs) | Analysis of molecular graphs to predict behavior. nih.gov | Optimized drug design based on learned structure-activity relationships. |
| Predictive ADMET Models | In silico prediction of pharmacokinetic and toxicity profiles. crimsonpublishers.comnih.gov | Early identification and elimination of candidates with poor drug-like properties. |
| Quantitative Structure-Activity Relationship (QSAR) | Modeling the correlation between chemical structure and biological activity. researchgate.net | Prioritization of compounds for synthesis and experimental validation. |
Addressing Synthetic Hurdles for Scalable Production of Advanced Analogs
Despite their potential, the synthesis of complex cyclobutane-containing molecules presents significant challenges, primarily due to the inherent ring strain of the four-membered ring, which makes its formation difficult. baranlab.orgmasterorganicchemistry.com Overcoming these hurdles is critical for the scalable production of advanced analogs for preclinical and clinical development.
One of the most common methods for forming cyclobutane rings is the [2+2] cycloaddition of olefins. baranlab.org However, scaling these reactions, especially photochemical cycloadditions, can be challenging. The development of continuous flow photopolymerization reactors represents a significant advancement, enabling increased reaction efficiency, better control over molecular weight, and scalability beyond what is possible in batch reactions. nih.gov This technology could be adapted for the synthesis of complex cyclobutane building blocks.
Strain-release-driven reactions offer another innovative strategy. These methods leverage the inherent strain of a starting material, such as a methylenecyclobutane, to drive reactions that might otherwise be sterically hindered, allowing for the synthesis of highly substituted cyclobutane structures under mild conditions. acs.org Furthermore, advances in catalysis, such as the use of gold-catalyzed intramolecular reactions, are providing new, powerful tools for assembling highly strained small rings with greater control and efficiency. acs.org
For any advanced analog to be viable, its synthesis must be scalable to produce gram-to-multigram quantities for extensive testing. acs.org This requires moving beyond research-scale batch processes to robust, continuous manufacturing methods. nih.gov The development of streamlined synthetic routes, such as the electrochemical oxidative cyclization in a flow setup, demonstrates a path toward safe, robust, and scalable production of cyclobutane intermediates. researchgate.net Future efforts will need to focus on optimizing these advanced synthetic methods to ensure they are cost-effective and can reliably produce high-purity, complex cyclobutylcarbamate analogs on an industrial scale.
Q & A
Q. What are the optimal synthetic routes for Benzyl 3-aminocyclobutylcarbamate, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves coupling 3-aminocyclobutanol derivatives with benzyl chloroformate under controlled conditions. Key variables include:
- Catalysts : Use of base catalysts (e.g., pyridine or triethylamine) to neutralize HCl byproducts .
- Solvents : Polar aprotic solvents (e.g., dichloromethane or THF) enhance reactivity and reduce side reactions .
- Temperature : Low temperatures (0–5°C) minimize decomposition of reactive intermediates .
Yield optimization strategies: - Stepwise purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity .
- In situ monitoring : TLC or HPLC tracking ensures reaction completion before workup .
| Example Synthetic Conditions |
|---|
| Catalyst: Pyridine (1.2 equiv) |
| Solvent: Dichloromethane (0°C) |
| Yield: 68–72% (after purification) |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 7.3–7.4 ppm (benzyl aromatic protons) and δ 4.8–5.2 ppm (carbamate NH) confirm structure .
- ¹³C NMR : Carbamate carbonyl (δ 155–160 ppm) and cyclobutyl carbons (δ 25–35 ppm) .
- High-Performance Liquid Chromatography (HPLC) :
- Column: C18 reverse-phase, mobile phase: acetonitrile/water (70:30), flow rate: 1.0 mL/min .
- Purity >98% required for biological assays .
- Mass Spectrometry (MS) :
- ESI-MS ([M+H]⁺) matches theoretical molecular weight (e.g., calculated for C₁₂H₁₅N₂O₂: 231.11) .
Q. What are the critical storage conditions to ensure the stability of this compound in laboratory settings?
- Methodological Answer :
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis .
- Moisture Control : Use desiccants (e.g., silica gel) in storage vials .
- Light Sensitivity : Amber glassware or foil wrapping mitigates photodegradation .
- Stability Data :
- Degradation <5% over 6 months under recommended conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer :
- Meta-Analysis : Quantify heterogeneity using Higgins’ I² statistic (proportion of total variation due to study differences) .
- I² >50% indicates significant heterogeneity, necessitating subgroup analysis (e.g., by cell line or concentration) .
- Experimental Replication :
- Standardize protocols (e.g., fixed incubation time: 24h, concentration range: 1–50 µM) .
- Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) .
Q. What strategies are effective in elucidating the metabolic pathways involving this compound?
- Methodological Answer :
- Enzyme Inhibition Assays :
- Incubate with liver microsomes and NADPH cofactor; monitor metabolites via LC-MS/MS .
- Isotopic Labeling :
- Synthesize ¹⁴C-labeled compound to trace metabolic intermediates .
- Computational Modeling :
- Use QSAR (Quantitative Structure-Activity Relationship) to predict cytochrome P450 interactions .
Q. How can researchers design experiments to assess the compound’s reactivity under varying pH and temperature conditions?
- Methodological Answer :
- pH-Dependent Stability :
- Prepare buffered solutions (pH 2–12), incubate at 37°C, and quantify degradation via HPLC .
- Hydrolysis rates increase at pH <3 (acid-catalyzed) and pH >10 (base-catalyzed) .
- Thermal Stability :
- Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures (>150°C typical for carbamates) .
| Stability Under Accelerated Conditions |
|---|
| pH 2.0: 85% degradation after 24h |
| pH 7.4: <10% degradation after 24h |
| 60°C: 20% degradation after 1 week |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
